2-Picoline-d7
Overview
Description
2-Picoline-d7, also known as α-Picoline-d7 or 2-Methylpyridine-d7, is a deuterated form of 2-picoline . It has an empirical formula of C6D7N and a molecular weight of 100.17 . It is mainly used as a solvent and chemical intermediate in various industries .
Synthesis Analysis
One method of synthesizing 2-picoline involves the condensation of acetaldehyde and ammonia in the presence of an oxide catalyst . Another method involves the condensation of acetone and acrylonitrile to give 5-oxohexanenitrile, which then cyclizes to give 2-picoline .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES string [2H]c1nc(c([2H])c([2H])c1[2H])C([2H])([2H])[2H] and the InChI string 1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3,2D,3D,4D,5D .Chemical Reactions Analysis
2-Picoline efficiently catalyzes the formation of α,β-enones from acetylenedicarboxylates and aldehydes in the presence of alkenes, thereby leading to pyrans in moderate to good yields with complete regioselectivities . This synthetic method of pyrans is represented as a first example of catalytic and direct [2 + 2 + 2] cycloaddition of three different components under the metal-free conditions .Physical and Chemical Properties Analysis
This compound is a colorless liquid that has an unpleasant odor similar to pyridine . It has a refractive index of 1.498 (lit.) and a density of 1.026 g/mL at 25 °C (lit.) . It is soluble in water .Scientific Research Applications
Catalysis and Reaction Studies
- Catalysis of Symmetry Restricted Reactions : 2-Picoline's role in catalysis, especially in reactions involving transition metal complexes, has been studied. For instance, the catalytic activity of d6, d7, and d8 ions in the valence isomerization of quadricyclene to norbornadiene was explored. Notably, 2-picoline did not inhibit the catalytic reaction, unlike other pyridine bases (Manassen, 1970).
Photophysical and Spectroscopic Properties
- Photochemical Processes in the Vapor Phase : Research on the gaseous photolysis of 2-picoline N-oxide, a related compound, offers insights into the photophysical properties of 2-picoline. Different irradiation conditions led to varied products, indicating a strong dependency of photochemical behavior on environmental factors (Hata, 1961).
Thermodynamic and Kinetic Studies
- Thermodynamic Properties in Complexation Reactions : The complexation of picolinate (a derivative of 2-picoline) with various compounds has been thoroughly studied. This includes determining equilibrium constants and exploring the temperature effects on complexation, which is crucial in applications like nuclear waste management (Zhang et al., 2015).
- Adsorption Kinetics and Thermodynamics : The adsorption behavior of 2-picoline on materials like sawdust has been investigated. This includes studying the effect of various factors like temperature and pH, which is relevant in environmental cleanup and waste treatment processes (Hashemian & Mirshamsi, 2012).
Material Science and Organic Electronics
- Phosphorescent Organic Light-Emitting Diodes : Research has been conducted on Ir(III) complexes with 2-picoline derivatives as part of the quest for efficient blue phosphorescent materials in organic electronics (Cho et al., 2014).
Biological Interactions and Medical Applications
- Insulin-Enhancing Compounds : The complexation of picolinic acid and its derivatives (related to 2-picoline) has been studied for their potential as insulin-enhancing compounds. These studies are significant for diabetes treatment and understanding the molecular basis of insulin regulation (Lodyga-Chruscinska et al., 2011).
Safety and Hazards
2-Picoline-d7 is classified as a flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is toxic in contact with skin and causes serious eye irritation. It may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapor or mist, keeping away from heat, hot surfaces, sparks, open flames and other ignition sources, keeping the container tightly closed, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
2-Picoline-d7, also known as 2-Methylpyridine-d7, is a deuterated form of 2-picoline . It is commonly used as a solvent and chemical intermediate in various industries .
Mode of Action
As a deuterated compound, it is often used in research and analytical applications, particularly as a tracer in various chemical and biological processes . The deuterium atoms in the compound can be tracked through these processes, providing valuable information about the compound’s interactions with its targets .
Biochemical Pathways
One study mentions the use of 2-picoline in the study of metabolic pathways
Pharmacokinetics
As a deuterated compound, it is expected to have similar pharmacokinetic properties to its non-deuterated counterpart, 2-picoline .
Result of Action
As a deuterated compound, it is primarily used as a tracer in research and analytical applications . The results of its action would therefore depend on the specific processes being studied .
Action Environment
The action of this compound, like many other chemical compounds, can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals .
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-6-(trideuteriomethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3/i1D3,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHPKMHTQYZBB-AAYPNNLASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=NC(=C1[2H])C([2H])([2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583620 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-93-0 | |
Record name | 2-(~2~H_3_)Methyl(~2~H_4_)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Picoline-d7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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